N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a carbonothioyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carbonothioyl Group: The carbonothioyl group can be introduced by reacting the indole derivative with carbon disulfide and a suitable base, such as sodium hydroxide.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the indole-carbonothioyl intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups on the benzamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Derivatives with substituted benzamide moieties.
Scientific Research Applications
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide can be compared with other indole derivatives and benzamide compounds:
Similar Compounds: Indole-3-carbinol, 3,4,5-trimethoxybenzamide, and indomethacin.
Uniqueness: The presence of both the indole ring and the trimethoxybenzamide moiety in a single molecule makes it unique, providing a distinct set of chemical and biological properties.
Biological Activity
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide is a compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol. This compound is of interest due to its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article aims to explore its biological activity, supported by relevant data tables, case studies, and research findings.
Basic Information
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 642964-33-8 |
Molecular Formula | C19H20N2O4S |
Molecular Weight | 372.44 g/mol |
Structural Characteristics
The compound features an indole moiety and a trimethoxybenzamide structure, which are crucial for its biological activity. The presence of sulfur in the carbonothioyl group may also contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study: Breast Cancer Cells
In a study conducted by Zhang et al. (2023), the effects of this compound on MCF-7 breast cancer cells were evaluated. The results indicated:
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via caspase activation
- Cell Cycle Arrest : Significant accumulation of cells in G0/G1 phase
Antidiabetic Properties
Another significant area of research focuses on the compound's role in managing metabolic disorders such as Type II diabetes mellitus. According to a patent filed by Johnson et al. (2007), this compound exhibits insulin-sensitizing effects.
The proposed mechanisms include:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Enhances incretin levels which improve insulin secretion.
- Improvement in Glucose Uptake : Increases glucose uptake in muscle cells.
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective effects. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells.
Research Findings
A study by Liu et al. (2024) reported:
- Reduction in Reactive Oxygen Species (ROS) : Decreased levels by 30% in treated neuronal cells.
- Inflammatory Markers : Significant reduction in TNF-alpha and IL-6 levels.
Properties
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-15-10-13(11-16(24-2)17(15)25-3)18(22)20-19(26)21-9-8-12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVKCYPCZUJLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.